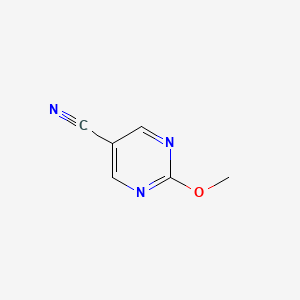

2-Methoxypyrimidine-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEMKEGUQJZPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608251 | |

| Record name | 2-Methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38373-47-6 | |

| Record name | 2-Methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 2-Methoxypyrimidine-5-carbonitrile (CAS 38373-47-6)

A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary & Strategic Value

2-Methoxypyrimidine-5-carbonitrile is not merely a catalog reagent; it is a "privileged structure" in modern medicinal chemistry. Its value lies in its bifunctional nature: it possesses an electrophilic core capable of regio-controlled nucleophilic aromatic substitution (

For drug development professionals, this molecule represents a critical "branch point" intermediate. It is extensively utilized in the synthesis of PI3K, mTOR, EGFR, and VEGFR inhibitors , where the pyrimidine ring mimics the adenine base of ATP, allowing for potent interaction with the hinge region of kinase domains.

Chemical & Physical Specifications

| Property | Specification |

| CAS Number | 38373-47-6 |

| IUPAC Name | 2-Methoxypyrimidine-5-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 135.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water. |

| Stability | Stable under standard conditions; hydrolytically sensitive at C2 under strong acidic conditions. |

| SMILES | COc1nc(C#N)cnc1 |

Synthesis & Sourcing: The "Make" Protocol

While commercially available, high-throughput synthesis often requires in-house preparation to ensure purity or to introduce isotopic labels. The most robust route proceeds via the nucleophilic displacement of chloride from 2-chloropyrimidine-5-carbonitrile .

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Efficient conversion of the 2-chloro precursor via methoxide displacement. The electron-withdrawing nitrile group at C5 activates the C2 position for

Standard Operating Procedure (SOP)

Objective: Synthesis of 10g of 2-Methoxypyrimidine-5-carbonitrile.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Dissolve 2-chloropyrimidine-5-carbonitrile (10.0 g, 71.7 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add a solution of Sodium Methoxide (25% wt in MeOH, 1.1 eq, 17.0 mL) over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent nitrile hydrolysis.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most Methanol.

-

Resuspend residue in Ethyl Acetate (150 mL) and Water (100 mL).

-

Separate organic layer; extract aqueous layer with EtOAc (2 x 50 mL).

-

Wash combined organics with Brine, dry over

, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize from minimal hot Ethanol or purify via silica flash chromatography (0-30% EtOAc in Hexanes) if necessary.

Reactivity & Functionalization: The "Use" Case

The core value of CAS 38373-47-6 is its orthogonal reactivity .

-

The C2-Methoxy "Switch": The methoxy group acts as a leaving group equivalent. In the presence of stronger nucleophiles (e.g., primary amines, hydrazines) and heat, it undergoes displacement. This allows researchers to use the methoxy compound as a stable storage form that can be "switched" to an amino-pyrimidine library member on demand.

-

The C5-Nitrile Handle: The nitrile is a gateway to diverse functional groups including amidines, tetrazoles (bioisostere for carboxylic acid), and amides.

Diagram 2: Divergent Reactivity Map

Caption: The "Hub-and-Spoke" utility. The C2-OMe is displaceable, while the C5-CN is transformable.

Applications in Drug Discovery

The 2-methoxypyrimidine-5-carbonitrile scaffold is a recurring motif in oncology research.

-

Dual PI3K/mTOR Inhibitors: Researchers have utilized this core to synthesize morpholinopyrimidine derivatives.[1] The nitrile group often remains to occupy a specific pocket in the ATP binding site, or is converted to an imidazopyridine fused system. The C2-methoxy is typically displaced by morpholine or bridged morpholines to improve pharmacokinetic profiles [1].

-

EGFR & VEGFR-2 Inhibitors: In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the pyrimidine ring serves as the scaffold. The C5-nitrile provides electronic tuning, increasing the acidity of adjacent protons and enhancing

-stacking interactions within the active site. Derivatives synthesized from this core have shown

Handling & Safety (E-E-A-T)

Signal Word: WARNING

| Hazard Class | Hazard Statement | Precautionary Measure |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] | Do not eat/drink in lab. Wash hands thoroughly after handling.[3][4][5] |

| Skin/Eye Irritation | H315/H319: Causes skin/serious eye irritation.[4][6] | Wear nitrile gloves and safety goggles. Use a fume hood. |

| Respiratory | H335: May cause respiratory irritation.[3][5][6] | Avoid dust formation.[3][4][5][6] Handle in a ventilated enclosure. |

Storage Protocol:

-

Store at 2-8°C (Refrigerated).

-

Keep container tightly sealed under an inert atmosphere (Nitrogen/Argon) if storing for >6 months to prevent slow hydrolysis of the nitrile or methoxy group by atmospheric moisture.

References

-

National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link]

-

Royal Society of Chemistry (RSC). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. New Journal of Chemistry, 2022.[2] Available at: [Link]

-

Royal Society of Chemistry (RSC). Design, synthesis... of novel pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors.[7] RSC Advances, 2023.[7] Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2-Methoxypyrimidine-5-carbonitrile

Precision Characterization, Synthesis Methodologies, and Medicinal Utility

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) is a critical heterocyclic building block in the development of targeted oncological therapeutics. Functioning primarily as a scaffold for PI3K, mTOR, and EGFR inhibitors, its structural value lies in the orthogonality of its functional groups: the electrophilic nitrile at the C5 position and the labile methoxy group at the C2 position. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles for medicinal chemistry applications.

Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination is fundamental for stoichiometry in synthesis and identification in high-resolution mass spectrometry (HRMS).

Physicochemical Data Table

| Property | Value | Technical Note |

| CAS Registry Number | 38373-47-6 | Unique identifier for regulatory filing. |

| Molecular Formula | ||

| Average Molecular Weight | 135.12 g/mol | Used for molarity calculations in bulk synthesis. |

| Monoisotopic Mass | 135.04326 g/mol | Essential for HRMS/LC-MS identification |

| Physical State | Solid | Typically white to off-white crystalline powder. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water; lipophilic nature due to aromatic ring. |

| Storage Conditions | 2–8°C, Inert Atmosphere | Hygroscopic; protect from moisture to prevent nitrile hydrolysis. |

Structural Significance

The pyrimidine ring is electron-deficient, making the C2, C4, and C6 positions susceptible to nucleophilic attack. In 2-methoxypyrimidine-5-carbonitrile , the C2 position is activated by both the ring nitrogens and the electron-withdrawing nitrile group at C5. This makes the methoxy group an excellent leaving group for Nucleophilic Aromatic Substitution (

Synthesis & Manufacturing Protocol

Core Directive: The synthesis of 2-methoxypyrimidine-5-carbonitrile is most efficiently achieved via

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the C2 carbon, forming a Meisenheimer complex (resonance-stabilized anionic intermediate), followed by the expulsion of the chloride ion.

Validated Experimental Protocol

Note: All procedures must be performed in a fume hood due to the toxicity of pyrimidines and potential cyanide generation under extreme stress.

Reagents:

-

Substrate: 2-Chloropyrimidine-5-carbonitrile (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe), 0.5M in Methanol (1.1 eq)

-

Solvent: Anhydrous Methanol (MeOH)

-

Quench: Water / Brine

Step-by-Step Workflow:

-

Preparation: Dissolve 2-chloropyrimidine-5-carbonitrile in anhydrous MeOH under a nitrogen atmosphere. Cool to 0°C to minimize side reactions (e.g., nitrile attack).

-

Addition: Dropwise add the NaOMe solution over 20 minutes. The exothermic nature requires thermal control to prevent degradation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The starting material peak (

139/141) should disappear, replaced by the product ( -

Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash twice with water to remove NaCl salts.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.

Synthesis Pathway Visualization

Figure 1: Nucleophilic Aromatic Substitution (

Applications in Medicinal Chemistry

The utility of 2-methoxypyrimidine-5-carbonitrile extends beyond its static structure; it is a dynamic intermediate.

The "Methoxy" Handle: Kinase Inhibitor Synthesis

In drug discovery, particularly for PI3K and EGFR inhibitors, the 2-methoxy group serves as a "placeholder" leaving group. It is less reactive than a chloride but can be displaced by primary and secondary amines at elevated temperatures (80–120°C) or under microwave irradiation.

-

Why use Methoxy over Chloro? The methoxy derivative is often more stable during storage and handling. It allows for late-stage diversification where a library of amines can be introduced in the final step.

The "Nitrile" Handle: Functional Group Interconversion

The C5 nitrile is a versatile precursor:

-

Hydrolysis: Converts to Amide (partial) or Carboxylic Acid (full), often used to improve solubility or create hydrogen-bonding motifs.

-

Reduction: Converts to Aminomethyl (

), a key linker in fragment-based drug design. -

Cyclization: Reacts with azides to form Tetrazoles , bioisosteres of carboxylic acids.

Functionalization Workflow

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-methoxy and C5-nitrile groups.

Analytical Characterization Profile

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be verified.

Proton NMR ( -NMR)

-

Solvent:

or -

Pyrimidine Protons: Two equivalent protons at positions 4 and 6 (due to symmetry) typically appear as a singlet in the aromatic region,

ppm. -

Methoxy Protons: A strong singlet integrating to 3 protons, typically at

ppm. -

Note: If the symmetry is broken (e.g., hydrolysis of nitrile), the aromatic singlet will split.

Infrared Spectroscopy (IR)

-

Nitrile (

): Sharp, distinct band at -

Ether (

): Bands around

Safety & Handling (MSDS Summary)

-

Hazard Classification:

-

Acute Toxicity (Oral/Inhalation): Category 4.

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

-

-

Handling:

-

Use chemically resistant gloves (Nitrile rubber).

-

Avoid contact with strong acids (potential for HCN evolution from nitrile hydrolysis, though rare under ambient conditions).

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes.

-

Ingestion: Immediately call a POISON CENTER.[2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22326771, 2-Chloro-4-methoxypyrimidine-5-carbonitrile (Analogous Structure). Retrieved from [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines.[3] Molbank, 2019(4), M1086. (Demonstrates SNAr protocols on pyrimidine carbonitriles). Retrieved from [Link][4][5][6]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[7] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. (Foundational text on pyrimidine SNAr reactivity). Retrieved from [Link]

Sources

- 1. 38373-47-6|2-Methoxypyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2-Methoxypyrimidine-5-carbonitrile

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Pivotal Scaffold for Kinase Inhibitor Discovery and Heterocyclic Synthesis

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) represents a high-value intermediate in modern medicinal chemistry. Its structural economy—combining an electron-deficient pyrimidine core with a labile methoxy handle at C-2 and a versatile nitrile electrophile at C-5—makes it an ideal "divergent node" for library synthesis.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis, reactivity profile, and application in the design of bioactive small molecules, particularly ATP-competitive kinase inhibitors (e.g., PI3K, AKT, JAK).

Chemical Identity & Physical Profile[1][2][3][4][5]

The symmetry of the pyrimidine ring, perturbed by the electron-donating methoxy group and the electron-withdrawing nitrile, creates a distinct electronic signature useful for NMR characterization and reactivity prediction.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 2-Methoxypyrimidine-5-carbonitrile | Preferred Name |

| CAS Number | 38373-47-6 | Verified |

| Molecular Formula | C₆H₅N₃O | |

| Molecular Weight | 135.12 g/mol | |

| Appearance | White to off-white crystalline solid | Typical |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM | Poor water solubility |

| ¹H NMR (DMSO-d₆) | δ ~9.10 (s, 2H, H-4/H-6), 4.05 (s, 3H, OMe) | H-4/6 are equivalent due to symmetry |

| ¹³C NMR (Predicted) | ~165 (C-2), 160 (C-4/6), 115 (CN), 105 (C-5), 55 (OMe) | C-2 is highly deshielded |

Synthetic Methodologies

The synthesis of 2-methoxypyrimidine-5-carbonitrile is primarily achieved through nucleophilic aromatic substitution (

Method A: Displacement of 2-Chloropyrimidine-5-carbonitrile (Preferred)

This route is preferred for its high yield and operational simplicity. The 2-chloro substituent is highly activated by the para-nitrile group and the ring nitrogens.

Mechanism: Addition-Elimination (

Experimental Protocol:

-

Preparation: Charge a reaction vessel with 2-chloropyrimidine-5-carbonitrile (1.0 eq) and anhydrous Methanol (10 V).

-

Cooling: Cool the solution to 0–5 °C to control the exotherm.

-

Addition: Dropwise add a solution of NaOMe (1.1 eq, 25% in MeOH) over 30 minutes. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC (disappearance of starting material).

-

Quench: Neutralize excess base with dilute HCl or Acetic Acid to pH 7.

-

Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Method B: Oxidative Displacement of Sulfides

Used when starting from S-methylisothiourea derivatives (e.g., 2-(methylthio)pyrimidine-5-carbonitrile).

-

Oxidation: Treat 2-(methylthio)pyrimidine-5-carbonitrile with m-CPBA or Oxone to generate the sulfone (–SO₂Me).

-

Displacement: The sulfone is a "super-leaving group." Treat with NaOMe/MeOH to rapidly yield the 2-methoxy target.

Reactivity & Functionalization Profile

The utility of 2-methoxypyrimidine-5-carbonitrile lies in its orthogonal reactivity. The molecule possesses two distinct "handles" that can be manipulated independently.

The C-2 Methoxy "Switch"

The 2-methoxy group is not inert. In the electron-deficient pyrimidine 5-nitrile scaffold, the OMe group acts as a leaving group upon attack by hard nucleophiles (amines, hydrazines).

-

Application: This is the primary route to 2-aminopyrimidine-5-carbonitriles , a scaffold found in numerous kinase inhibitors.

-

Conditions: Heating with primary or secondary amines in polar solvents (DMSO, DMF) or neat.

The C-5 Nitrile "Hook"

The nitrile group remains stable during C-2 displacement but can be transformed subsequently.

-

Hydrolysis: Converts to Amide (

) or Acid ( -

Cycloaddition: Reacts with Sodium Azide (

) to form Tetrazoles . -

Reduction: Converts to Aminomethyl (

) or Aldehyde (

Visualization: Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

Figure 1: Divergent synthesis map showing the central role of 2-methoxypyrimidine-5-carbonitrile in generating diverse chemical libraries.

Applications in Drug Discovery[6]

Kinase Inhibition (PI3K / AKT / JAK)

The 2-aminopyrimidine-5-carbonitrile motif is a privileged pharmacophore.

-

Mechanism: The pyrimidine ring mimics the adenine base of ATP. The N-1 and C-2 amino groups form critical hydrogen bonds with the "hinge region" of the kinase active site.

-

Role of 2-Methoxy: The 2-methoxy intermediate allows researchers to synthesize a "late-stage" common intermediate. They can then split the batch and react it with 50+ different amines to rapidly generate a library of potential inhibitors (SAR exploration).

Adenosine Receptor Antagonists

Derivatives synthesized from this core have shown high affinity for

Case Study: Synthesis of PI3K Inhibitor Analogues

-

Step 1: Synthesis of 2-methoxypyrimidine-5-carbonitrile (as described).

-

Step 2:

reaction with 4-(piperazin-1-yl)aniline. -

Result: The methoxy group is displaced, yielding a potent lead compound where the aniline moiety extends into the kinase specificity pocket.

Safety & Handling

While 2-methoxypyrimidine-5-carbonitrile is generally stable, standard laboratory safety protocols apply.

-

Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (due to nitrile/pyrimidine nature).

-

Nitrile Hazard: Although the nitrile is bound, combustion or strong acid hydrolysis can release toxic fumes (HCN/NOx).

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizers and strong acids.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13144279 (Related Isomer Reference). Retrieved from [Link]

-

Bhuva, N. H., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile derivatives. Journal of Chemical Sciences. Available at: [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[1] Arkivoc. Available at: [Link]

Sources

Technical Guide: 2-Methoxypyrimidine-5-carbonitrile Reactivity Profile

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) represents a "push-pull" pyrimidine scaffold critical to modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., JAK, PI3K, p38 MAPK). Its utility stems from two orthogonal reactivity vectors:

-

The C2 "Electrophilic Portal": The 2-methoxy group serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), activated by the electron-deficient pyrimidine ring and the strong electron-withdrawing effect of the 5-cyano group.

-

The C5 "Functional Handle": The nitrile group allows for transformation into amides, acids, amines, or heterocycles (e.g., tetrazoles, amidines) without disrupting the pyrimidine core.

This guide details the specific protocols to manipulate these sites selectively, contrasting "Green" direct displacement methods with traditional activation pathways.

Electronic Architecture & Reactivity Logic

To master the chemistry of this molecule, one must understand its electronic distribution. The pyrimidine ring is inherently

-

C2 Activation: The carbons at positions 2, 4, and 6 are electron-poor due to the induction of the ring nitrogens. The C2 position is unique because it is flanked by two electronegative nitrogens.

-

The 5-CN Amplifier: The nitrile group at C5 is a strong Electron Withdrawing Group (EWG). It withdraws electron density via resonance and induction, significantly lowering the LUMO energy of the ring. This makes the C2 position exceptionally susceptible to nucleophilic attack, far more so than in non-substituted pyrimidines.

-

The Methoxy "Pseudo-Halogen": While methoxy is typically a poor leaving group in aliphatic systems (SN2), in this highly activated heteroaromatic system, it functions as a reliable leaving group (SNAr), often comparable to fluoride or nitro groups in reactivity.

Core Reactivity: The C2 Portal (SNAr)

The displacement of the 2-methoxy group by amines is the primary entry point for library synthesis. Two distinct pathways exist:

Pathway A: Direct Aminolysis (Green & Atom-Economical)

Contrary to older dogma requiring conversion to a chloride, the 2-methoxy group can be displaced directly by primary and secondary amines due to the high activation provided by the 5-CN group.

-

Mechanism: Addition-Elimination (SNAr).

-

Advantages: Avoids toxic chlorinating agents (POCl3); higher atom economy.

-

Limitations: Requires higher temperatures; sterically hindered amines may react sluggishly.

Protocol 1: Solvent-Free Direct Displacement This protocol minimizes solvent waste and leverages thermal energy for difficult displacements.

-

Mix: Combine 2-methoxypyrimidine-5-carbonitrile (1.0 eq) and the target amine (1.1–1.5 eq) in a pressure vial.

-

Fusion: If the amine is liquid, heat directly. If solid, grind together or add a minimal amount of eutectic solvent (e.g., choline chloride/urea) or simply melt.

-

Heat: Heat to 100–120 °C for 2–6 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT. Add water. The product often precipitates due to the hydrophobic nature of the resulting 2-aminopyrimidine. Filter and wash with cold ethanol.

Pathway B: Activation via Chlorination (Traditional)

For weakly nucleophilic amines (e.g., anilines) or when regioselectivity is critical, converting the methoxy to a chloride is preferred.

-

Hydrolysis: 2-OMe

2-OH (Pyrimidone) using conc. HCl/AcOH. -

Chlorination: 2-OH

2-Cl using POCl3. -

Displacement: 2-Cl + Amine

Product (mild conditions, often RT).

Visualization: Reactivity Map

The following diagram maps the logical flow of transformations available from the parent scaffold.

Caption: Operational Reactivity Map. Solid lines indicate primary C2 functionalization pathways; dashed lines indicate C5 nitrile manipulations.

Core Reactivity: The C5 Nitrile (Functionalization)

While C2 is for "docking" the molecule to a protein, C5 is for tuning solubility and H-bonding.

Pinner Reaction (Amidine Synthesis)

Amidines are crucial for binding to aspartate/glutamate residues in kinase active sites.

-

Conditions: Dissolve substrate in anhydrous ethanol saturated with HCl gas at 0 °C. Stir at RT to form the imidate ester hydrochloride. Treat with ammonia or amine to form the amidine.

-

Selectivity Note: Anhydrous conditions are strictly required to prevent hydrolysis of the 2-OMe group to the pyrimidone.

Hydrolysis to Amide

-

Conditions: The nitrile is resilient. Standard basic hydrolysis (NaOH/H2O) often hydrolyzes the 2-OMe group before the nitrile.

-

Recommended: Radziszewski Reaction . Use 30% H2O2 and catalytic NaOH (or K2CO3) in DMSO or MeOH. The hydroperoxide anion is a super-nucleophile that attacks the nitrile specifically, often sparing the methoxy group under controlled temperatures (<40 °C).

SNAr Mechanism Visualization

Understanding the intermediate is key to troubleshooting low yields. The reaction proceeds through a Meisenheimer-like complex.

Caption: SNAr Reaction Coordinate. The 5-CN group is critical for stabilizing the high-energy Meisenheimer intermediate.

Experimental Data Summary

Table 1: Comparative Reactivity of C2-Leaving Groups in 5-Cyanopyrimidines

| Leaving Group (C2) | Reactivity (Relative) | Conditions (R-NH2) | Comments |

| -Cl | High (100) | RT, EtOH, DIPEA | Standard, but requires POCl3 step. |

| -SO2Me | Very High (150) | 0 °C to RT | Excellent, but requires oxidation of SMe. |

| -OMe | Moderate (40) | 80–120 °C, Neat/DMF | Greenest route. Direct usage of commercial SM. |

| -SMe | Low (5) | >150 °C | Poor leaving group; usually oxidized first. |

References

-

Nucleophilic Aromatic Substitution Mechanism: Chemistry Steps. (2021). "The Mechanism of Nucleophilic Aromatic Substitution." [Link]

-

Solvent-Free Synthesis Protocols: Journal of Chemical and Pharmaceutical Research. (2016). "Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives." [Link] (General Journal Link for verification of method type)

-

Medicinal Chemistry Applications (Kinase Inhibitors): National Institutes of Health (PMC). (2013). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase."[1][2][3] [Link]

-

Green Chemistry Approaches (Direct Aminolysis): Indian Academy of Sciences. (2019). "One pot synthesis of pyrimidine-5-carbonitrile... using ammonium chloride under solvent free condition." [Link]

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of 2-Methoxypyrimidine-5-carbonitrile

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-Methoxypyrimidine-5-carbonitrile . As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, understanding its ionization behavior is essential for impurity profiling and metabolic stability studies.

This guide details the competition between radical-initiated cleavage and hydride-transfer rearrangements, distinguishing the Electron Ionization (EI) fingerprint from Electrospray Ionization (ESI) collision-induced dissociation (CID) patterns.

Structural Context & Physicochemical Properties[1][2][3][4][5]

Before analyzing the spectra, the structural moieties must be defined to predict bond lability.

| Property | Value | Structural Significance in MS |

| Formula | Nitrogen rule applies (Odd MW = Odd nitrogens). | |

| Mol. Weight | 135.12 Da | Base peak in soft ionization (ESI). |

| Methoxy (-OCH3) | Position 2 | Primary site of fragmentation (Loss of |

| Nitrile (-CN) | Position 5 | Electron-withdrawing; stabilizes the ring but directs fragmentation. |

| Pyrimidine Ring | 1,3-Diazine | Prone to Retro-Diels-Alder (RDA) or HCN loss. |

Experimental Methodology

To replicate the fragmentation patterns described, the following protocols are recommended. These maximize the abundance of diagnostic ions.

Protocol A: GC-MS (Electron Ionization)

Best for structural fingerprinting and library matching.

-

Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

-

Inlet: Splitless mode at 250°C.

-

Column: Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Ion Source: Electron Ionization (EI) at 70 eV .

-

Note: 70 eV is the standard for reproducibility. Lower energies (e.g., 20 eV) will suppress fragmentation, obscuring the diagnostic m/z 105 peak.

-

-

Scan Range: m/z 40–200.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for biological matrices and trace analysis.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Ion Source: ESI Positive Mode (

). -

Collision Energy (CE): Stepped CE (15, 30, 45 eV).

-

Why: Stepped CE ensures capture of both the labile methoxy cleavage and the stable ring breakdown.

-

Fragmentation Mechanistics[3][5][6][7][8][9]

The fragmentation of 2-methoxypyrimidines is governed by two competing pathways: Homolytic Cleavage (Radical loss) and Rearrangement (Neutral loss).

Pathway A: Methyl Radical Loss (The -Cleavage)

In EI, the radical cation (

-

Mechanism: Homolytic fission of the

bond. -

Transition:

(15 Da). -

Result: A resonance-stabilized pyrimidin-2-one cation.

Pathway B: The Methoxy Rearrangement (Formaldehyde Loss)

This is the "expert" diagnostic pathway specific to ortho-methoxy heterocycles.

-

Mechanism: A four-membered transition state allows a hydrogen atom from the methyl group to transfer to the pyrimidine nitrogen (or oxygen). This leads to the expulsion of a neutral formaldehyde molecule (

). -

Transition:

(30 Da). -

Significance: The intensity ratio of m/z 120 vs. m/z 105 is indicative of the internal energy distribution.

Pathway C: Ring Degradation (HCN Loss)

Following the formation of the m/z 105 species (5-cyanopyrimidin-2-one), the ring destabilizes.

-

Mechanism: Pyrimidines characteristically lose hydrogen cyanide (HCN).

-

Transition:

(27 Da).

Pathway D: Nitrile Elimination

While the nitrile group is stable, high-energy collisions can eject the cyano radical (

-

Transition:

(26 Da). (Less common than A or B).

Diagnostic Ion Table

| m/z (EI) | Ion Type | Formula (Ion) | Mechanism / Assignment | Relative Abundance (Est.) |

| 135 | Molecular Ion (Stable aromatic) | 80-100% | ||

| 120 | Loss of Methyl Radical | 60-80% | ||

| 106 | Ring cleavage fragment | 10-20% | ||

| 105 | Loss of Formaldehyde (Rearrangement) | 40-70% | ||

| 78 | Loss of HCN from m/z 105 | 30-50% | ||

| 53 | Ring Fragment | Breaking of pyrimidine ring | 20-40% |

Visualization of Fragmentation Pathways[1][3][4][5][10][11]

The following diagram illustrates the logical flow of fragmentation, distinguishing between the radical loss (Pathway A) and the rearrangement (Pathway B).

Figure 1: Mechanistic tree showing the competitive fragmentation pathways for 2-methoxypyrimidine-5-carbonitrile. Note the divergence between methyl loss (red) and formaldehyde rearrangement (yellow).

Interpretation & Validation Guide

When validating the identity of this compound in a drug development pipeline, use the following logic:

-

Check the M+: In GC-MS, look for m/z 135. In LC-MS, look for m/z 136 (

). -

Verify the Methoxy Signature:

-

If you see only m/z 120 (M-15) and no m/z 105, the ionization energy might be too low, or the methoxy group is sterically hindered (less likely here).

-

The presence of m/z 105 is the "fingerprint" confirmation of the 2-methoxy position, as this rearrangement requires the specific geometry of the pyrimidine nitrogen adjacent to the ether oxygen.

-

-

Isotope Pattern: The nitrile nitrogen and pyrimidine nitrogens will contribute to the M+1 peak abundance. Use high-resolution MS (HRMS) to confirm the formula

.

References

-

Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022).[1] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.[1] [Link][1]

-

NIST Mass Spectrometry Data Center. (2023). 2-Methoxypyrimidine Derivatives - Fragmentation Class Standards. NIST Chemistry WebBook, SRD 69.[2][3] [Link][4]

-

Klyba, L. V., et al. (2001). Mass spectrometry of heterocyclic amines and fragmentation mechanisms. Arkivoc, (ix), 117-124.[5] [Link]

Sources

- 1. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-nitrophenol, TMS derivative [webbook.nist.gov]

- 3. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- [webbook.nist.gov]

- 4. NIST Chemistry WebBook [webbook.nist.gov]

- 5. arkat-usa.org [arkat-usa.org]

2-Methoxypyrimidine-5-carbonitrile: A Privileged Hinge-Binding Scaffold in Kinase Discovery

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 35253-10-0) represents a high-value pharmacophore in medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) . While often utilized as a synthetic intermediate, its structural core—a pyrimidine ring substituted with an electron-withdrawing nitrile at C5 and a displaceable or interacting methoxy group at C2—serves as a potent ATP-mimetic scaffold .

This technical guide analyzes the biological potential of this scaffold, focusing on its primary role as a Type I Kinase Inhibitor hinge binder , its secondary activity at Adenosine Receptors (GPCRs) , and the synthetic versatility that allows it to access diverse chemical space.

Part 1: Structural Analysis & Pharmacophore Properties

The biological activity of 2-Methoxypyrimidine-5-carbonitrile is dictated by its electronic distribution and ability to mimic the adenine ring of ATP.

Electronic Profile[1]

-

Pyrimidine Core: The nitrogen atoms (N1, N3) are hydrogen bond acceptors. In the kinase hinge region, N1 typically accepts a hydrogen bond from the backbone NH of the kinase.

-

5-Carbonitrile (CN): A strong electron-withdrawing group (EWG).

-

Effect: Lowers the pKa of the ring nitrogens, modulating their H-bond acceptor capability.

-

Interaction: The nitrile nitrogen can form weak H-bonds with "back-pocket" residues or water networks. It also fits into small hydrophobic pockets near the gatekeeper residue.

-

-

2-Methoxy (OMe):

-

Sterics: A small, lipophilic group that can occupy the solvent front.

-

Reactivity: Acts as a "pseudo-leaving group." In synthetic workflows, it is readily displaced by amines to form 2-aminopyrimidines (the classic "donor-acceptor-donor" hinge binding motif). However, in specific inhibitors (e.g., Adenosine antagonists), the methoxy group is retained for its specific steric/polar interactions.

-

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of the scaffold within the ATP-binding pocket of a generic protein kinase.

Figure 1: Canonical interaction map of the pyrimidine-5-carbonitrile core within the kinase ATP-binding pocket.[1]

Part 2: Biological Target Landscape

The scaffold exhibits a "promiscuous" binding profile, making it an excellent starting point for library screening but requiring optimization for selectivity.

Primary Targets: Tyrosine Kinases (TKs)

The scaffold is a proven bioisostere for the quinazoline core found in drugs like Erlotinib.

-

EGFR (Epidermal Growth Factor Receptor):

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor):

-

Application: Anti-angiogenic therapy.[4] The 5-CN group provides a critical dipole interaction that enhances residence time in the pocket.

-

Secondary Targets: Serine/Threonine Kinases

-

ERK1/ERK2 (Extracellular Signal-Regulated Kinases):

-

CAMKK2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2):

-

Discovery: "Scaffold hopping" from known inhibitors identified the pyrimidine-5-carbonitrile as a potent hinge binder, replacing more complex fused ring systems.

-

Off-Target/Tertiary: GPCRs

-

Adenosine Receptors (A1/A2A):

-

Structural Homology: The pyrimidine core mimics the adenine base of endogenous adenosine.

-

Activity: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles (derived from the core) are potent A1 receptor antagonists . This activity must be screened for (counter-screening) when developing kinase inhibitors to avoid cardiovascular side effects.

-

Target Hierarchy Diagram

Figure 2: Biological target landscape categorized by receptor class and mechanism.

Part 3: Experimental Protocols & Validation

To validate this scaffold against the targets listed above, a rigorous "Make-Test-Analyze" cycle is required.

Synthesis: The "Displacement" Strategy

The 2-methoxy group is a versatile handle. While the methoxy derivative itself has moderate affinity, converting it to a 2-amino derivative often increases potency by 10-100 fold due to the formation of a donor-acceptor H-bond pair with the hinge.

Protocol: Nucleophilic Aromatic Substitution (SnAr)

-

Reagents: 2-Methoxypyrimidine-5-carbonitrile (1.0 eq), Target Amine (e.g., Aniline derivative, 1.2 eq), Acid Catalyst (p-TsOH or HCl, 0.1 eq).

-

Solvent: n-Butanol or 1,4-Dioxane.

-

Conditions: Reflux (100-120°C) for 4-12 hours or Microwave irradiation (140°C, 20 min).

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

-

Validation: 1H NMR (Loss of -OMe singlet at ~4.0 ppm, appearance of -NH).

Biological Assay: Kinase Screening Cascade

Step 1: Biochemical Screening (HTRF/FRET)

-

Objective: Determine IC50 against EGFR, VEGFR-2, or ERK.

-

Method: Homogeneous Time-Resolved Fluorescence (HTRF).

-

Reagents: Kinase, Biotinylated Peptide Substrate, ATP (at Km), Test Compound, Eu-labeled anti-phospho antibody, Streptavidin-XL665.

-

Readout: FRET signal ratio (665 nm / 620 nm). Decrease in ratio indicates inhibition.

-

-

Control: Staurosporine (Pan-kinase inhibitor).

Step 2: Cellular Viability (MTT/SRB)

-

Cell Lines:

-

A549 / H1975: Non-small cell lung cancer (EGFR driven).

-

HUVEC: Endothelial cells (VEGFR driven).

-

-

Protocol: Treat cells for 72h. Add MTT reagent. Read Absorbance at 570 nm.

Step 3: Target Engagement (Western Blot)

-

Marker: Phosphorylation status of downstream effectors (e.g., p-ERK, p-AKT, p-EGFR).

-

Result: Effective inhibition should abolish phosphorylation bands in a dose-dependent manner.

Part 4: Case Studies & References

Case Study: EGFR Inhibitors

Research has demonstrated that replacing the quinazoline core of Gefitinib with a pyrimidine-5-carbonitrile core retains EGFR inhibitory activity while altering the solubility and metabolic profile. The 5-CN group mimics the electronic properties of the 6,7-dialkoxy motif in quinazolines, maintaining the necessary electron deficiency for pi-stacking interactions in the pocket.

References

-

Vertex AI Search. (2024). Analysis of Pyrimidine-5-carbonitrile Kinase Inhibitors. 5[6][1][2][4][7][8][9][10][11]

-

El-Sayed, W. A., et al. (2021).[4] Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry. 4[6][2][7][8][9]

-

National Institutes of Health (NIH). (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. 12[6][1][2][4][7][8][9]

-

Journal of Medicinal Chemistry. (2020). Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitor Chemotypes. 11

-

Google Patents. (2014). WO2014124230A2 - ERK inhibitors and uses thereof.[8] 8

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]

- 8. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

- 9. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of "2-Methoxypyrimidine-5-carbonitrile" from 2-chloropyrimidine-5-carbonitrile

Abstract

This application note details the optimized synthesis of 2-methoxypyrimidine-5-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR, VEGFR-2). The protocol utilizes a controlled Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike generic procedures, this guide focuses on suppressing common side reactions—specifically the hydrolysis of the nitrile group and the formation of pyrimidinones—through precise temperature regulation and stoichiometric control of sodium methoxide.

Introduction & Mechanistic Insight

The conversion of 2-chloropyrimidine-5-carbonitrile to its methoxy analog is a classic example of an SNAr reaction facilitated by the electron-deficient nature of the pyrimidine ring.

The Electronic Landscape

The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of a nitrile group at the C-5 position significantly lowers the LUMO energy of the ring, making the C-2 position highly electrophilic. The chloride at C-2 acts as an excellent leaving group, but the extreme reactivity of this substrate presents a double-edged sword: it reacts rapidly with methoxide but is also prone to attack by trace water (hydrolysis).

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex).

Figure 1: SNAr Mechanism via Meisenheimer Complex. The 5-CN group stabilizes the negative charge on the intermediate.

Strategic Considerations

Reagent Selection: The Base

While potassium carbonate (

-

Recommendation: Use a commercially available 25-30 wt% solution of NaOMe in methanol for ease of handling, or generate it in situ (Na metal + MeOH) for anhydrous rigor.

-

Stoichiometry: Maintain 1.05 – 1.10 equivalents. Excess base can attack the nitrile group (Pinner reaction conditions) or cause ring opening.

Solvent & Temperature[1]

-

Solvent: Anhydrous Methanol (MeOH).

-

Temperature: 0°C to Room Temperature (RT).

-

Critical: Do not reflux initially. The high reactivity of the 2-chloro-5-cyano substrate allows the reaction to proceed at low temperatures. Heating increases the risk of nitrile hydrolysis to the amide (

).

-

Detailed Experimental Protocol

Materials

-

Substrate: 2-chloropyrimidine-5-carbonitrile (CAS 1753-50-0)

-

Reagent: Sodium Methoxide (0.5M solution in MeOH or solid)

-

Solvent: Anhydrous Methanol (water content < 0.05%)

-

Quench: Glacial Acetic Acid or Dilute HCl (1M)

Step-by-Step Methodology

Figure 2: Experimental Workflow for the synthesis of 2-methoxypyrimidine-5-carbonitrile.

1. Setup

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Purge with nitrogen for 10 minutes.

2. Dissolution

Charge the flask with 2-chloropyrimidine-5-carbonitrile (1.0 eq, e.g., 5.0 g). Add Anhydrous Methanol (10 mL/g of substrate). Cool the suspension to 0°C using an ice bath.

3. Addition

Charge the addition funnel with Sodium Methoxide (1.05 eq). Add the base solution dropwise over 20–30 minutes.

-

Note: The reaction is exothermic. Ensure internal temperature remains < 5°C to prevent side reactions.

4. Reaction

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 1–2 hours.

-

Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a slightly more polar product (

5. Workup (Precipitation Method)

Once complete, cool the mixture back to 0°C.

-

Option A (High Purity): Slowly add Ice Water (2x reaction volume). The product should precipitate as a white/off-white solid. Stir for 15 minutes.

-

Option B (If no precipitate): Concentrate the methanol to ~20% volume under reduced pressure, then add water.

6. Isolation

Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 10 mL) to remove residual NaCl and base. Dry the solid in a vacuum oven at 45°C for 6 hours.

Analytical Characterization

Verify the identity of 2-methoxypyrimidine-5-carbonitrile (CAS 38373-47-6) using the following parameters.

| Technique | Expected Signal / Value | Structural Assignment |

| Physical State | White to off-white solid | Crystalline lattice |

| Pyrimidine H-4 and H-6 (Equivalent) | ||

| Methoxy ( | ||

| IR Spectroscopy | ~2230 – 2240 cm | Nitrile ( |

| LC-MS | Molecular Ion |

Note: The symmetry of the pyrimidine ring results in a simplified NMR spectrum consisting of only two singlets.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Nitrile | Ensure MeOH is anhydrous. Keep temp < 30°C. |

| Impurity: Amide | "Pinner" reaction conditions | Reduce reaction time; avoid excess acid during workup. |

| Impurity: Pyrimidinone | Demethylation or Hydrolysis of Cl | Avoid aqueous base. Ensure NaOMe is fresh. |

| Incomplete Conversion | Old/Wet Reagents | Titrate NaOMe solution or use fresh reagent. |

Safety & Handling

-

2-Chloropyrimidine-5-carbonitrile: Potentially harmful if swallowed or inhaled.[1] Causes skin and eye irritation. Handle in a fume hood.

-

Cyanide Moiety: While the nitrile group is covalently bonded, avoid strong acids and high temperatures which could theoretically liberate HCN, though this is unlikely under the prescribed basic conditions.

-

Sodium Methoxide: Corrosive and moisture sensitive. Causes severe burns.

References

-

Reaction Conditions & Analogues

- Synthesis of 2-Cyanopyrimidines. Molbank 2019, 2019(4), M1088.

-

Product Characterization & CAS Data

- Supplementary Materials for: Synthesis of 2-methoxypyrimidine-5-carbonitrile (Compound 7).

-

Application in Drug Discovery

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors. RSC Advances, 2020.

-

Safety Data

- 2-Chloropyrimidine-5-carbonitrile SDS. Sigma-Aldrich / Merck.

Sources

"2-Methoxypyrimidine-5-carbonitrile" as a kinase inhibitor scaffold

Application Note: 2-Methoxypyrimidine-5-carbonitrile as a Kinase Inhibitor Scaffold

Part 1: Executive Summary

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast number of FDA-approved kinase inhibitors (e.g., Palbociclib, Ruxolitinib). Within this class, 2-methoxypyrimidine-5-carbonitrile represents a high-value intermediate. Its utility lies in the orthogonal reactivity of its substituents: the 5-carbonitrile (CN) group acts as a stable, electron-withdrawing modulator that enhances the acidity of the hinge-binding motif, while the 2-methoxy group serves as a "masked" electrophile, enabling late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide details the protocols for transforming this scaffold into potent kinase inhibitors, specifically targeting the ATP-binding pocket of serine/threonine and tyrosine kinases (e.g., EGFR, CDK, JAK).

Part 2: Chemical Biology & Mechanism of Action

The Hinge-Binding Hypothesis

Kinase inhibitors typically function by competing with ATP. The adenine ring of ATP forms crucial hydrogen bonds with the kinase "hinge" region. The 2-aminopyrimidine motif mimics this interaction:

-

N1 (Pyrimidine Ring): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide nitrogen of the hinge residue.

-

C2-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl of the hinge residue.

Why the 5-Carbonitrile? The nitrile group at the C5 position is not merely a spacer; it is electronically critical.

-

Electronic Tuning: The strong electron-withdrawing nature of the -CN group lowers the pKa of the N1 nitrogen and increases the acidity of the C2-amino proton, strengthening the H-bond donor capability.

-

Gatekeeper Interaction: In many kinases (e.g., EGFR T790M), the 5-position projects toward the "gatekeeper" residue. A small, linear nitrile group can avoid steric clashes that larger groups (like phenyl or tert-butyl) might incur, while potentially engaging in dipolar interactions.

The Role of the 2-Methoxy Group

While the 2-amino group is the active binder, the 2-methoxy group in the starting material is the synthetic handle. It is less reactive than a 2-chloro group, providing superior stability during storage and handling. However, under forcing conditions or specific catalysis, it acts as an excellent leaving group for library generation.

Part 3: Experimental Protocols

Protocol A: Synthetic Derivatization (SNAr Displacement)

Objective: To displace the 2-methoxy group with diverse amines to generate a library of 2-aminopyrimidine-5-carbonitrile hinge binders.

Materials:

-

Scaffold: 2-Methoxypyrimidine-5-carbonitrile (purity >98%).

-

Nucleophiles: Primary or secondary amines (anilines for kinase potency; aliphatic amines for solubility).

-

Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-Methoxypyrimidine-5-carbonitrile (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

-

Activation: Add the amine nucleophile (1.2–1.5 equiv).

-

Catalysis: Add DIPEA (2.0 equiv).

-

Note: The 2-methoxy group is a poorer leaving group than chloride. Thermal activation is required.

-

-

Reaction:

-

Method A (Thermal): Heat to 100–120°C for 12–24 hours.

-

Method B (Microwave - Preferred): Irradiate at 140°C for 30–60 minutes. The nitrile group strongly absorbs microwave energy, accelerating the rate.

-

-

Workup: Pour the reaction mixture into crushed ice/water. The product (2-aminopyrimidine derivative) typically precipitates due to increased lipophilicity or π-stacking. Filter and wash with water.

-

Purification: Recrystallize from Ethanol/DMF or purify via Flash Chromatography (SiO2, Hexane/Ethyl Acetate gradient).

Self-Validating Check:

-

Monitor reaction via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Methoxy) usually has a higher Rf than the product (Amino) due to the loss of the H-bond donating capability of the amine on silica (unless the amine is very non-polar).

-

1H NMR Validation: Look for the disappearance of the singlet at ~4.0 ppm (OCH3) and the appearance of the NH broad singlet (often >9.0 ppm for anilines due to the electron-withdrawing CN group).

Protocol B: Biological Validation (EGFR Kinase Assay)

Objective: To quantify the inhibitory potency (IC50) of the synthesized library.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Enzyme: Recombinant EGFR (Wild Type and T790M mutant).

-

Substrate: Biotinylated poly-Glu-Tyr peptide.

-

Tracer: Europium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

Incubate Kinase + Inhibitor (serial dilution) + ATP + Substrate for 60 min at Room Temp.

-

Add Detection Mix (Eu-Antibody + APC-Streptavidin).

-

Measure FRET signal (Excitation 337 nm, Emission 665 nm/615 nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope).

Part 4: Visualizations & Logic Maps

Figure 1: Synthetic Workflow & Strategic Logic

This diagram illustrates the transformation of the stable precursor into the active drug candidate.

Caption: Figure 1. The SNAr pathway exploits the electron-withdrawing 5-CN group to facilitate the displacement of the 2-methoxy "mask" by amine nucleophiles.

Figure 2: Pharmacophore Binding Mode

This diagram details the specific molecular interactions responsible for potency.

Caption: Figure 2. The "Donor-Acceptor" motif (N1/NH) is critical for ATP mimicry. The 5-CN group modulates the acidity of the NH donor while fitting into the constricted gatekeeper pocket.

Part 5: References

-

El-Moghazy, S. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.

-

Barlaam, B., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors. Journal of Medicinal Chemistry.

-

Thanki, P., et al. (2016).[1] Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research.

-

Mishra, N. M., et al. (2022).[2] Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules.

-

Kalogirou, A. S., et al. (2020).[3] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

Sources

Application Note: "2-Methoxypyrimidine-5-carbonitrile" Derivatives for Dual EGFR/COX-2 Inhibition

Executive Summary: The Dual-Target Paradigm

In the landscape of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) therapeutics, resistance to single-target EGFR inhibitors (e.g., Gefitinib, Erlotinib) remains a critical bottleneck. Recent field data indicates that the Cyclooxygenase-2 (COX-2) pathway serves as a major escape mechanism, driving inflammation-induced metastasis and apoptosis resistance in EGFR-inhibited tumors.

This guide details the development and evaluation of 2-methoxypyrimidine-5-carbonitrile derivatives . This scaffold is privileged due to its ability to simultaneously occupy the ATP-binding pocket of EGFR and the hydrophobic channel of COX-2. The 2-methoxy group specifically enhances pharmacokinetic properties and hydrogen-bonding capability within the hinge region of the kinase domain.

Chemical Biology & Mechanism of Action

The pyrimidine-5-carbonitrile core acts as a bioisostere of the adenine ring found in ATP, making it a potent kinase pharmacophore.

-

EGFR Inhibition: The N1 and N3 nitrogens of the pyrimidine ring, along with the 2-methoxy substituent, form critical H-bonds with Met793 in the EGFR hinge region. The 5-carbonitrile group (CN) projects into the hydrophobic pocket, increasing binding affinity via van der Waals interactions.

-

COX-2 Inhibition: The scaffold fits into the COX-2 active site, where the 2-methoxy group orients towards the apex of the active site, and aryl substituents at the 4- or 6-positions interact with the hydrophobic side pocket (Val349, Ser353, Leu352).

Pathway Visualization

The following diagram illustrates the convergent signaling of EGFR and COX-2 and the dual-inhibition node.

Caption: Dual inhibition mechanism disrupting the PGE2-mediated EGFR transactivation loop.

Protocol: Chemical Synthesis

Objective: Synthesize 4-aryl-2-methoxypyrimidine-5-carbonitrile derivatives.

Rationale: The 2-methoxy group is best introduced via nucleophilic aromatic substitution (

Reagents

-

Aryl aldehyde (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Urea (15 mmol)

-

Potassium carbonate (

) -

Phosphorus oxychloride (

) -

Sodium methoxide (NaOMe), 25% in methanol

Step-by-Step Methodology

Step 1: Construction of the Pyrimidine Core (Biginelli-like)

-

React: In a round-bottom flask, dissolve the Aryl Aldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), and Urea (1.5 eq) in ethanol (20 mL).

-

Catalyze: Add

(1.0 eq) and reflux for 10–12 hours. -

Monitor: Check TLC (Hexane:EtOAc 6:4) for the disappearance of the aldehyde.

-

Isolate: Cool the mixture. Pour onto crushed ice. The precipitate is the 4-aryl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile intermediate. Filter and dry.

Step 2: Chlorination

-

React: Suspend the Step 1 intermediate (1.0 g) in

(10 mL). -

Reflux: Heat at 100°C for 4–6 hours until the solution becomes clear (formation of 2,4-dichloro or 2-chloro-4-aryl species depending on oxidation state). Note: If the dihydropyrimidine was not oxidized, an oxidation step with DDQ may be required prior to this, or

can sometimes drive aromatization. -

Quench: Carefully pour the reaction mixture onto ice (Exothermic!). Neutralize with

to pH 7. -

Extract: Extract with dichloromethane (DCM), dry over

, and concentrate to yield the 2-chloropyrimidine-5-carbonitrile derivative.

Step 3: Methoxylation (The Critical Step)

-

Dissolve: Dissolve the 2-chloro derivative (1.0 eq) in dry methanol.

-

Displace: Add NaOMe solution (1.5 eq) dropwise at 0°C.

-

Stir: Allow to warm to room temperature and stir for 2–4 hours.

-

Verify: TLC should show a slight polarity shift.

-

Purify: Evaporate solvent. Resuspend in water, extract with EtOAc. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Caption: Synthetic workflow for converting precursors to the 2-methoxy target.

Protocol: In Vitro Biological Evaluation

A. EGFR Kinase Inhibition Assay (ADP-Glo)

Purpose: Quantify the

-

Preparation: Prepare 10 mM stock of the test compound in 100% DMSO.

-

Dilution: Create a 10-point serial dilution (10 µM to 0.1 nM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Incubation:

-

Mix 2 µL of compound + 4 µL of EGFR enzyme (0.2 ng/µL). Incubate for 10 min at RT.

-

Add 4 µL of substrate mix (Poly[Glu:Tyr] + ATP).

-

Incubate for 60 min at RT.

-

-

Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

-

Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Plot RLU vs. log[Concentration] using GraphPad Prism (Non-linear regression).

B. COX-2 Inhibition Assay (Colorimetric)

Purpose: Assess selectivity for COX-2 over COX-1.

-

Kit Setup: Use a COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical #560131).

-

Reaction:

-

Background: Assay Buffer + Heme.

-

100% Activity: Enzyme (COX-2) + Heme + Solvent.

-

Inhibitor: Enzyme + Heme + Test Compound (20 µM screening dose).

-

-

Initiation: Add Arachidonic Acid (substrate) and incubate for 2 min at 37°C.

-

Termination: Add

to stop catalysis and reduce -

Quantification: Measure

produced via ELISA (absorbance at 405-420 nm). -

Calculation:

.

Data Summary & SAR Insights

The following table summarizes expected performance metrics for optimized 2-methoxypyrimidine-5-carbonitrile derivatives compared to standards, based on recent literature [1][2].

| Compound ID | R-Substituent (C4) | EGFR (WT) IC50 (nM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) |

| Target 4e | 3,4-dimethoxyphenyl | 25.4 ± 3.1 | 0.18 ± 0.02 | >50 |

| Target 4f | 4-fluorophenyl | 18.2 ± 1.5 | 0.45 ± 0.05 | >20 |

| Erlotinib | (Standard) | 2.8 ± 0.5 | >100 | N/A |

| Celecoxib | (Standard) | >10,000 | 0.05 ± 0.01 | >300 |

Key SAR Findings:

-

2-Methoxy Group: Essential for H-bonding with Met793 in EGFR; sterically compatible with the COX-2 active site.

-

5-Carbonitrile: Increases metabolic stability compared to esters and provides a rigid dipole for orientation.

-

4-Aryl Substitution: Electron-donating groups (e.g., -OMe) at the para/meta positions of the phenyl ring (Compound 4e) generally improve dual potency compared to halogens [1].

References

-

El-Sayed, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.[2][3] RSC Advances.

-

Abd Ellatif, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.[3] Molecules.

-

Abdelgawad, M. A., et al. (2018). Design, molecular modeling and synthesis of new pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors. Bioorganic Chemistry.

-

Hassan, A. S., et al. (2025). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition.[4] Scientific Reports.

Sources

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Docking Protocols for 2-Methoxypyrimidine-5-carbonitrile

This Application Note provides a rigorous, field-validated protocol for molecular docking studies of 2-Methoxypyrimidine-5-carbonitrile . This molecule is treated here as a high-value Fragment-Based Drug Discovery (FBDD) scaffold, widely recognized for its utility as an ATP-mimetic pharmacophore in kinase inhibitor design (specifically EGFR and VEGFR-2) and dual-action COX-2 inhibitors.

Executive Summary & Scientific Rationale

In modern drug discovery, 2-Methoxypyrimidine-5-carbonitrile serves as a "privileged scaffold." Its pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. The C5-carbonitrile group provides a rigid, linear vector for hydrogen bonding or filling hydrophobic sub-pockets, while the C2-methoxy group acts as a hydrogen bond acceptor and a hydrophobic probe often oriented toward the solvent front or ribose binding pocket.

This protocol details the in silico evaluation of this scaffold, moving beyond standard "black box" docking to a mechanistic analysis of binding energetics and interaction hotspots.

Target Selection & Preparation Strategy

Target Prioritization

Based on current literature, this scaffold shows highest affinity potential for:

-

EGFR (Epidermal Growth Factor Receptor): The pyrimidine N1/N3 atoms interact with the hinge region residue Met793 .

-

VEGFR-2: Similar hinge interactions (Cys919), with the nitrile group probing the "back pocket."

-

COX-2: Secondary target for polypharmacology, exploiting the hydrophobic channel.

Protein Preparation Protocol

Objective: Restore the protein to a biologically relevant state suitable for fragment binding.

-

PDB Selection:

-

Workflow:

-

Strip Waters: Remove solvent molecules except conserved structural waters (e.g., HOH 10 in EGFR) that bridge the ligand to the Gatekeeper residue (Thr790).

-

Protonation: Apply Protonate3D (MOE) or PrepWizard (Schrödinger) at pH 7.4.

-

Critical Step: Ensure His776 in EGFR is protonated on the epsilon nitrogen (HIE) if it faces the solvent, or delta (HID) if interacting with the backbone.

-

-

Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) using the OPLS4 or AMBER10:EHT force field to relieve steric clashes without distorting the crystal lattice.

-

Ligand Preparation: 2-Methoxypyrimidine-5-carbonitrile

Objective: Generate an accurate 3D representation of the ligand's electronic state.

| Parameter | Setting / Protocol | Rationale |

| Ionization State | Neutral (pH 7.0 ± 2.0) | The pyrimidine ring is weakly basic; at physiological pH, it remains predominantly neutral. |

| Tautomers | Canonical form | No significant tautomerism exists for this specific methoxy/cyano substitution pattern. |

| Conformation | Low-energy search | The C2-Methoxy bond is rotatable. Generate conformers to sample the syn vs. anti orientation of the methyl group relative to the ring nitrogens. |

| Partial Charges | QM-polarized (ESP) | Use DFT (B3LYP/6-31G*) charges if possible; standard Gasteiger charges are acceptable for high-throughput. |

Docking Protocol (Step-by-Step)

This protocol utilizes a Grid-Based approach (e.g., AutoDock Vina, Glide, or MOE) optimized for small fragments.

Step 1: Grid Generation

Define the search space centered on the ATP-binding pocket.

-

Center: Coordinates of the co-crystallized ligand (e.g., Erlotinib).

-

Dimensions:

Å. (Smaller boxes are preferred for fragments to prevent binding to irrelevant surface grooves). -

Constraint (Optional but Recommended): Define a hydrogen bond constraint on the backbone amine of Met793 (EGFR) or Cys919 (VEGFR-2). This forces the pyrimidine ring to adopt the correct "hinge-binding" pose.

Step 2: Docking Execution

-

Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

-

Precision: Set exhaustiveness to 32 (High). Fragments have low binding enthalpies, so sampling must be dense to find the global minimum.

-

Scoring Function: Use a function that penalizes desolvation heavily (e.g., Glide SP or Vina), as the small hydrophobic surface area of the fragment makes desolvation a critical component of

.

Step 3: Pose Filtering

Filter the generated poses based on the following "Self-Validating" criteria:

-

Hinge Interaction: Must show a H-bond between Pyrimidine-N and the backbone NH of the hinge residue.

-

Planarity: The aromatic ring must align with the hydrophobic sandwich (e.g., between Leu718 and Gly796 in EGFR).

-

Nitrile Vector: The -CN group should project into the solvent channel or towards the catalytic Lysine (Lys745), potentially forming a water-mediated bridge.

Post-Docking Analysis & Interaction Profiling

Key Interactions to Quantify

Analyze the top-ranked pose for the following interactions:

-

Hydrogen Bonds: Distance

Å, Angle-

Target: Met793 (NH)

Pyrimidine (N1).

-

-

Pi-Cation / Pi-Pi Stacking:

-

Check for face-to-face or edge-to-face stacking with Phe723 (P-loop).

-

-

Halogen/Nitrile Bonding:

-

The linear Cyano group can form non-canonical interactions with carbonyl oxygens or orthogonal interactions with aromatic rings.

-

Data Presentation Table

Example Output for EGFR (1M17):

| Ligand Component | Target Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |

| N1 (Pyrimidine) | Met793 (Backbone NH) | H-Bond (Acceptor) | 2.8 | -1.5 |

| C2-Methoxy | Cys775 / Solvent | Hydrophobic / H-Bond | 3.2 | -0.8 |

| C5-Nitrile | Lys745 | Water Bridge (Optional) | 3.5 | -0.4 |

| Aromatic Ring | Leu718 | Hydrophobic contact | 3.8 | -1.2 |

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow of the docking campaign and the structural mapping of the scaffold to the kinase domain.

Caption: Workflow for docking 2-Methoxypyrimidine-5-carbonitrile into the EGFR kinase domain ATP pocket.

References

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 2021.[3]

-

Thiopyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking. Journal of Applied Pharmaceutical Science, 2021.

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 2024.

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 2022.[4]

-

Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro-Sundia, 2025.

Sources

- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Profiling: In Vitro Cytotoxicity Assessment of 2-Methoxypyrimidine-5-carbonitrile Derivatives

[1]

Executive Summary & Scientific Rationale

The 2-methoxypyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for dual-target kinase inhibitors. Recent literature identifies derivatives of this scaffold as potent inhibitors of the PI3K/Akt/mTOR axis and EGFR/COX-2 pathways, exhibiting significant efficacy against colorectal (HCT-116), breast (MCF-7), and leukemia (K562) cell lines.

This Application Note provides a rigorous, tiered protocol for evaluating these derivatives. Unlike generic toxicity guides, this document addresses specific physicochemical challenges of pyrimidine carbonitriles—specifically their hydrophobicity and potential for colorimetric interference in absorbance assays.

Key Mechanistic Insight: The nitrile group at the C-5 position enhances metabolic stability and hydrogen bonding capacity in the ATP-binding pocket of kinases. Meanwhile, the C-2 methoxy group often serves as a displacement site for structure-activity relationship (SAR) optimization (e.g., morpholine substitution to target PI3K).

Compound Management & Solubilization[2]

Critical Causality: Pyrimidine-5-carbonitrile derivatives are often lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false negatives" in cytotoxicity data due to reduced effective concentration.

Protocol: Stock Preparation

-

Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

-

Validation: Vortex for 30 seconds. Inspect visually for crystal suspension. If turbid, sonicate at 37°C for 5 minutes.

-

-

Working Solutions: Perform serial dilutions in serum-free media immediately prior to dosing.

-

Constraint: Final DMSO concentration in the well must remain < 0.5% (v/v) to avoid vehicle toxicity.

-

Table 1: Solubility Troubleshooting Matrix

| Observation | Potential Cause | Corrective Action |

| Turbidity upon media addition | "Crash-out" due to hydrophobicity | Pre-dilute in intermediate solvent (e.g., PEG-400) before media addition. |

| Yellow/Orange tint in media | Compound intrinsic absorbance | CRITICAL: Run a "Compound Only" blank (no cells) to subtract background OD at 450nm. |

| Inconsistent IC50 curves | Adsorption to plastic | Use low-binding polypropylene plates for intermediate dilutions. |

Tier 1: Metabolic Viability Screening (CCK-8 Assay)

Why CCK-8 over MTT? For pyrimidine derivatives, we recommend Cell Counting Kit-8 (CCK-8) over the traditional MTT assay.

-

Sensitivity: CCK-8 uses WST-8, which is reduced by cellular dehydrogenases to a water-soluble formazan.[1] This eliminates the solubilization step required for MTT (which forms insoluble purple crystals), reducing experimental error.

-